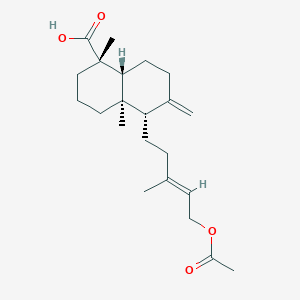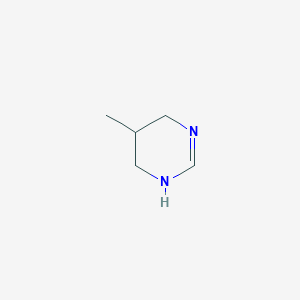
5-Methyl-1,4,5,6-tetrahydro-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4,5,6-tetrahydro-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties. This compound is characterized by a tetrahydropyrimidine ring with a methyl group attached to the fifth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4,5,6-tetrahydro-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with acetoacetate derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as ceric ammonium nitrate can be employed to accelerate the reaction, and the use of high-pressure reactors can help in achieving higher conversion rates.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,4,5,6-tetrahydro-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like phosphorus oxychloride (POCl3) or bromine (Br2) are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-Methyl-1,4,5,6-tetrahydro-pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,4,5,6-tetrahydro-pyrimidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, which contributes to its neuroprotective effects .
Comparison with Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a versatile solvent in organic synthesis.
Uniqueness: 5-Methyl-1,4,5,6-tetrahydro-pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to modulate inflammatory pathways and provide neuroprotection makes it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
5-methyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C5H10N2/c1-5-2-6-4-7-3-5/h4-5H,2-3H2,1H3,(H,6,7) |
InChI Key |
IXYHOFAFQUJLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


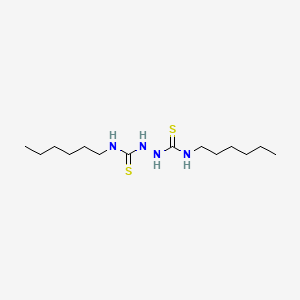
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
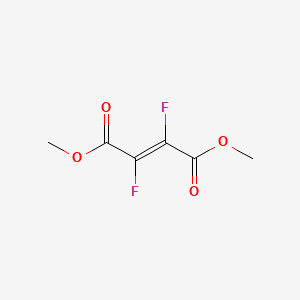
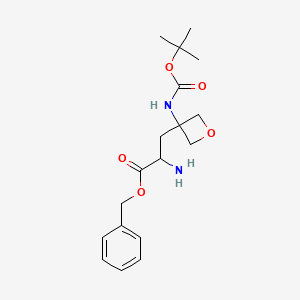
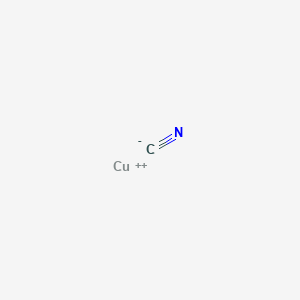
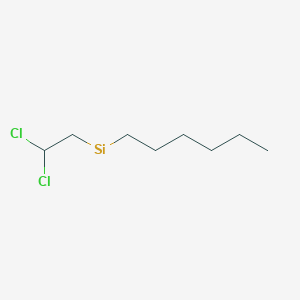

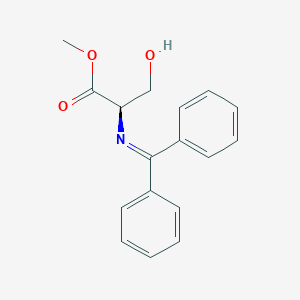
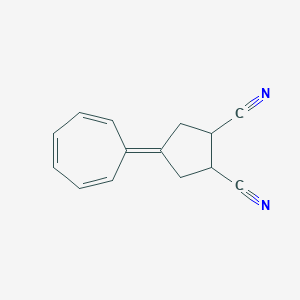

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
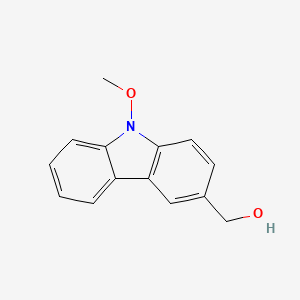
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
